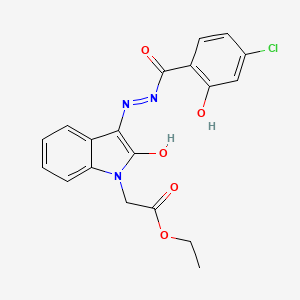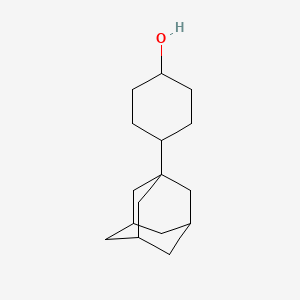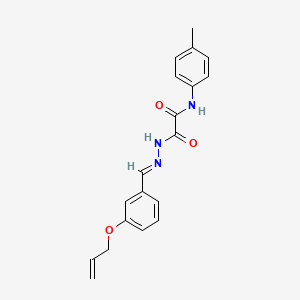
O-(4-Chlorophenyl) O,O-diethyl phosphorothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(4-Chlorophenyl) O,O-diethyl phosphorothioate is an organophosphorus compound with the molecular formula C10H14ClO3PS. It is commonly used as an insecticide and acaricide due to its effectiveness in controlling a wide range of pests. This compound is known for its ability to inhibit acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system in insects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate typically involves the reaction of 4-chlorophenol with diethyl phosphorochloridothioate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction mixture is typically subjected to purification steps, such as distillation and crystallization, to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
O-(4-Chlorophenyl) O,O-diethyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding phosphorothioate oxide.
Hydrolysis: In the presence of water and under acidic or basic conditions, it can hydrolyze to form 4-chlorophenol and diethyl phosphoric acid.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed.
Major Products Formed
Oxidation: Phosphorothioate oxide.
Hydrolysis: 4-chlorophenol and diethyl phosphoric acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O-(4-Chlorophenyl) O,O-diethyl phosphorothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: It serves as a tool to study the inhibition of acetylcholinesterase and its effects on the nervous system.
Medicine: Research on its potential use in developing treatments for diseases caused by parasitic insects.
Industry: Utilized in the formulation of insecticides and acaricides for agricultural and household use.
Mechanism of Action
The primary mechanism of action of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate is the inhibition of the acetylcholinesterase enzyme. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting acetylcholinesterase, the compound causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission, paralysis, and eventually the death of the insect .
Comparison with Similar Compounds
Similar Compounds
O-(4-Bromo-2-chlorophenyl) O,O-diethyl phosphorothioate: Similar structure but with a bromine atom instead of chlorine.
O,O-diethyl-O-(2-chloro-4-bromophenyl)thiophosphate: Another organophosphorus compound with similar pesticidal properties
Uniqueness
O-(4-Chlorophenyl) O,O-diethyl phosphorothioate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its effectiveness as an acetylcholinesterase inhibitor makes it a valuable compound in pest control and scientific research .
Properties
CAS No. |
5857-62-5 |
|---|---|
Molecular Formula |
C10H14ClO3PS |
Molecular Weight |
280.71 g/mol |
IUPAC Name |
(4-chlorophenoxy)-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H14ClO3PS/c1-3-12-15(16,13-4-2)14-10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 |
InChI Key |
ULEIOHDPTRIZER-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3-isopropoxyphenyl)-4-{[(E)-1-naphthylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12012259.png)
![N-(3-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12012274.png)


![2-cyano-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B12012288.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B12012294.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012302.png)

![ethyl (2Z)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12012317.png)

![[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12012328.png)
![4-{(E)-[2-(4-nitrobenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate](/img/structure/B12012336.png)
